[4-(1-Methylcyclopentyl)cyclohexyl]benzene
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Overview
Description
[4-(1-Methylcyclopentyl)cyclohexyl]benzene is an organic compound with the molecular formula C18H26 It is a derivative of benzene, where the benzene ring is substituted with a cyclohexyl group and a methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methylcyclopentyl)cyclohexyl]benzene typically involves the following steps:
Formation of Cyclohexylbenzene: This can be achieved by the Friedel-Crafts alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylcyclopentyl Group: The next step involves the alkylation of cyclohexylbenzene with 1-methylcyclopentyl chloride under similar conditions to introduce the methylcyclopentyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(1-Methylcyclopentyl)cyclohexyl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the compound.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
[4-(1-Methylcyclopentyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(1-Methylcyclopentyl)cyclohexyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and the biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar in structure but lacks the methylcyclopentyl group.
Methylcyclopentylbenzene: Similar but lacks the cyclohexyl group.
Cyclopentylbenzene: Similar but lacks the methyl group on the cyclopentyl ring.
Uniqueness
[4-(1-Methylcyclopentyl)cyclohexyl]benzene is unique due to the presence of both a cyclohexyl and a methylcyclopentyl group attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
663619-88-3 |
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Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
[4-(1-methylcyclopentyl)cyclohexyl]benzene |
InChI |
InChI=1S/C18H26/c1-18(13-5-6-14-18)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14H2,1H3 |
InChI Key |
REOAZHLSYIIOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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